

# The Chemical Landscape of Ganfeborole (GSK3036656): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the chemical properties of the tuberculosis inhibitor Ganfeborole (also known as GSK3036656), a first-in-class benzoxaborole currently in clinical development. This document details its mechanism of action, physicochemical properties, synthesis, and the experimental protocols used for its characterization, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery.

## **Core Chemical Properties**

Ganfeborole is a novel, boron-containing small molecule that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb).[1][2] Its unique structure and mechanism of action make it a promising candidate for new tuberculosis treatment regimens, particularly in the face of rising drug resistance.[1]

## Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for Ganfeborole is presented in Table 1. This includes its molecular identifiers, physicochemical properties, and key pharmacokinetic parameters.



| Property                       | Value                                                                                    | Reference(s) |
|--------------------------------|------------------------------------------------------------------------------------------|--------------|
| IUPAC Name                     | 2-[[(3S)-3-(Aminomethyl)-4-<br>chloro-1-hydroxy-3H-2,1-<br>benzoxaborol-7-yl]oxy]ethanol | [3]          |
| Molecular Formula              | C10H13BCINO4                                                                             | [3][4]       |
| Molar Mass                     | 257.48 g⋅mol <sup>-1</sup>                                                               | [3][4]       |
| CAS Number                     | 2131798-12-2                                                                             | [3][5]       |
| Hydrogen Bond Acceptors        | 5                                                                                        | [6]          |
| Hydrogen Bond Donors           | 3                                                                                        | [6]          |
| Rotatable Bonds                | 4                                                                                        | [6]          |
| Topological Polar Surface Area | 84.94 Ų                                                                                  | [6]          |
| XLogP                          | -0.61                                                                                    | [6]          |

## In Vitro Activity and Selectivity

Ganfeborole's potent anti-mycobacterial activity is highlighted by its low minimum inhibitory concentration (MIC) and its high selectivity for the prokaryotic target enzyme over its human counterparts.

| Assay                             | Value   | Reference(s) |
|-----------------------------------|---------|--------------|
| Mtb LeuRS IC50                    | 0.20 μΜ | [2][7]       |
| Human Cytoplasmic LeuRS<br>IC₅o   | 132 μΜ  | [2][7]       |
| Human Mitochondrial LeuRS<br>IC₅o | >300 μM | [2][7]       |
| Mtb H37Rv MIC                     | 0.08 μΜ | [2][7]       |
| Mtb Clinical Isolates MIC90       | 0.1 μΜ  | [8]          |



## Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Ganfeborole exerts its bactericidal effect by inhibiting an essential enzyme in Mycobacterium tuberculosis protein synthesis: leucyl-tRNA synthetase (LeuRS).[9] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.[1]

The mechanism of inhibition involves the formation of a stable adduct between Ganfeborole and the tRNALeu within the editing site of the LeuRS enzyme.[10] This effectively traps the tRNA, preventing the completion of the aminoacylation process and halting protein synthesis, which ultimately leads to bacterial cell death.





Click to download full resolution via product page

Caption: Mechanism of action of Ganfeborole.

## **Synthesis of Ganfeborole**

The synthesis of Ganfeborole involves a multi-step process. A representative synthetic scheme is outlined below. The key steps include a palladium-catalyzed borylation and a phase-transfer-catalyzed nitroaldol reaction to construct the 3-(aminomethyl)benzoxaborole core.[11]





Click to download full resolution via product page

Caption: Simplified workflow for the synthesis of Ganfeborole.

## **Experimental Protocols**



Detailed methodologies for the key experiments cited in the characterization of Ganfeborole are provided below.

## Mtb LeuRS Aminoacylation Assay (IC50 Determination)

This assay quantifies the ability of Ganfeborole to inhibit the enzymatic activity of Mtb LeuRS. The protocol is a composite representation based on standard aminoacylation assays.[8][12] [13]

#### Materials:

- Recombinant Mtb LeuRS enzyme
- [3H]-Leucine (radiolabeled)
- Total tRNA from E. coli or purified Mtb tRNALeu
- ATP solution
- Reaction buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, KCl, DTT)
- Ganfeborole stock solution in DMSO
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation fluid and counter

#### Procedure:

- Prepare serial dilutions of Ganfeborole in the reaction buffer.
- In a microtiter plate, combine the reaction buffer, Mtb LeuRS enzyme, tRNA, and [3H]-Leucine.
- Add the Ganfeborole dilutions to the respective wells. Include a DMSO-only control.



- Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
- Initiate the aminoacylation reaction by adding a solution of ATP to each well.
- Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.
- Stop the reaction by adding cold TCA.
- Precipitate the macromolecules (including the charged tRNA) on ice.
- Transfer the reaction mixtures to glass fiber filters and wash with cold TCA to remove unincorporated [3H]-Leucine.
- Dry the filters and add scintillation fluid.
- · Quantify the radioactivity on the filters using a scintillation counter.
- Calculate the percentage of inhibition for each Ganfeborole concentration relative to the DMSO control.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve using appropriate software.

### **Minimum Inhibitory Concentration (MIC) Determination**

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a representative microdilution protocol.

#### Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- Ganfeborole stock solution in DMSO
- 96-well microtiter plates



Resazurin solution (for viability assessment)

#### Procedure:

- Prepare a standardized inoculum of Mtb H37Rv in 7H9 broth.
- Prepare two-fold serial dilutions of Ganfeborole in 7H9 broth in a 96-well plate.
- Add the Mtb inoculum to each well containing the Ganfeborole dilutions. Include a drug-free growth control and a sterile medium control.
- Seal the plates and incubate at 37°C for 7-14 days.
- After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.
- Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.
- The MIC is defined as the lowest concentration of Ganfeborole that prevents a color change from blue to pink.

## Early Bactericidal Activity (EBA) Assay

The EBA assay is a clinical trial methodology used to assess the in vivo bactericidal effect of a new anti-tuberculosis drug during the initial days of treatment.[6][9]

#### Study Design:

- A cohort of patients with drug-susceptible pulmonary tuberculosis is enrolled.
- Patients are randomized to receive different oral doses of Ganfeborole or the standard of care for 14 days.

#### Procedure:

- Collect sputum samples from each patient at baseline (Day 0) and at regular intervals during the 14-day treatment period.
- Process the sputum samples to liquefy and decontaminate them.



- Prepare serial dilutions of the processed sputum.
- Plate the dilutions on solid mycobacterial growth medium (e.g., Middlebrook 7H11 agar).
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colony-forming units (CFU) on the plates from each time point.
- The primary endpoint is the rate of change in log10 CFU per milliliter of sputum per day over the 14-day treatment period. A steeper decline indicates higher early bactericidal activity.

#### Conclusion

Ganfeborole (GSK3036656) represents a significant advancement in the search for novel antituberculosis agents. Its unique mechanism of action, potent in vitro and in vivo activity, and high selectivity offer the potential for a new and effective component in future tuberculosis treatment regimens. The data and protocols presented in this guide provide a comprehensive overview of its chemical and biological characteristics, serving as a valuable resource for the scientific community dedicated to combating tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. librarysearch.colby.edu [librarysearch.colby.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gsk.com [gsk.com]
- 5. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 6. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. An Early Bactericidal Activity, Safety and Tolerability of GSK3036656 in Subjects With Drug-sensitive Pulmonary Tuberculosis [meddatax.com]
- 8. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a
  Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment PMC
  [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 10. A Label-Free Assay for Aminoacylation of tRNA PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric assays for monitoring tRNA aminoacylation and aminoacyl-tRNA hydrolysis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Chemical Landscape of Ganfeborole (GSK3036656): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427165#characterization-of-tuberculosis-inhibitor-1-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com